molecular formula C12H17ClN2 B7844229 N*1*-(4-Chloro-benzyl)-N*1*-cyclopropyl-ethane-1,2-diamine

N*1*-(4-Chloro-benzyl)-N*1*-cyclopropyl-ethane-1,2-diamine

Cat. No.: B7844229
M. Wt: 224.73 g/mol
InChI Key: VCHKXVRQPIRIAK-UHFFFAOYSA-N
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Description

N¹-(4-Chloro-benzyl)-N¹-cyclopropyl-ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative featuring a 4-chloro-benzyl group and a cyclopropyl substituent on the N¹ nitrogen. Its molecular weight is 224.73 g/mol (CAS: 1181607-37-3) .

Properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N'-cyclopropylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c13-11-3-1-10(2-4-11)9-15(8-7-14)12-5-6-12/h1-4,12H,5-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHKXVRQPIRIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCN)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Chloro-benzyl)-N1-cyclopropyl-ethane-1,2-diamine typically involves the reaction of 4-chlorobenzylamine with cyclopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N1-(4-Chloro-benzyl)-N1-cyclopropyl-ethane-1,2-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .

Scientific Research Applications

Pharmacological Research

N1-(4-Chloro-benzyl)-N1-cyclopropyl-ethane-1,2-diamine has been explored for its pharmacological properties, particularly in the context of drug development. The compound's structure allows it to interact with biological targets, making it a candidate for studies aimed at developing new therapeutic agents.

Case Study : Research has indicated that derivatives of cyclopropyl amines exhibit unique interactions with neurotransmitter receptors, suggesting potential applications in treating neurological disorders . The presence of the chloro-benzyl group may enhance these interactions, providing a pathway for developing novel antidepressants or anxiolytics.

Anticancer Activity

Emerging studies have focused on the anticancer properties of compounds similar to N1-(4-Chloro-benzyl)-N1-cyclopropyl-ethane-1,2-diamine. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been documented.

Research Findings : A study demonstrated that analogs of this compound showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells . This suggests a promising avenue for further investigation into its use as an anticancer agent.

Polymer Synthesis

The unique chemical structure of N1-(4-Chloro-benzyl)-N1-cyclopropyl-ethane-1,2-diamine allows it to be utilized in polymer synthesis. Its amine functional groups can participate in polymerization reactions, leading to the development of new materials with tailored properties.

Example Application : Researchers have explored using similar diamines in the synthesis of polyurethanes and epoxy resins, which are critical in coatings and adhesives industries . The incorporation of cyclopropyl groups may impart enhanced mechanical properties to these materials.

Summary Table of Applications

Application AreaDescriptionPotential Impact
Pharmacological ResearchDevelopment of new therapeutic agents targeting neurotransmitter receptorsNovel treatments for neurological disorders
Anticancer ActivityInduction of apoptosis in cancer cell linesPotential anticancer drugs
Polymer SynthesisUse in creating advanced materials such as polyurethanes and epoxy resinsImproved material performance

Mechanism of Action

The mechanism of action of N1-(4-Chloro-benzyl)-N1-cyclopropyl-ethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interact with cellular proteins and disrupt normal cellular functions .

Comparison with Similar Compounds

Substituent Variations on the Benzyl Ring

Modifications to the benzyl ring significantly alter electronic and steric properties:

Compound Name Substituent(s) CAS Number Molecular Weight (g/mol) Key Properties
N¹-(4-Chloro-benzyl)-N¹-cyclopropyl-ethane-1,2-diamine 4-Cl 1181607-37-3 224.73 Electron-withdrawing Cl; moderate lipophilicity
N¹-(3-Chloro-benzyl)-N¹-cyclopropyl-ethane-1,2-diamine 3-Cl 1181607-37-3* 224.73 Altered electronic effects due to meta-Cl positioning
N¹-(3,4-Dichloro-benzyl)-N¹-cyclopropyl-ethane-1,2-diamine 3-Cl, 4-Cl 1353954-99-0 259.15 Increased lipophilicity; stronger electron withdrawal
N¹-(4-Methoxy-benzyl)-N¹-methyl-ethane-1,2-diamine 4-OCH₃ 933737-03-2 206.28 Electron-donating OCH₃; enhanced solubility in polar solvents
N¹-Cyclopropyl-N¹-(3-methyl-benzyl)-ethane-1,2-diamine 3-CH₃ 1181619-00-0 204.31 Electron-donating CH₃; reduced steric hindrance

*Note: lists the same CAS for 3-Cl and 4-Cl isomers, which may indicate a documentation error.

Key Findings :

  • Methoxy vs. Methyl : The 4-OCH₃ group () increases polarity and hydrogen-bonding capacity compared to 4-Cl, impacting solubility and crystal packing .

Variations in N¹ Substituents

Replacing the cyclopropyl group with bulkier or flexible substituents:

Compound Name N¹ Substituent CAS Number Molecular Weight (g/mol) Key Properties
N¹-(4-Chloro-benzyl)-N¹-cyclopropyl-ethane-1,2-diamine Cyclopropyl 1181607-37-3 224.73 Rigid structure; moderate steric hindrance
N¹-(4-Chloro-benzyl)-N¹-isopropyl-ethane-1,2-diamine Isopropyl 308088-16-6 224.73 Increased steric bulk; reduced conformational flexibility
N¹-((S)-1-Benzyl-pyrrolidin-3-yl)-N¹-cyclopropyl-ethane-1,2-diamine Pyrrolidin-3-yl 1354001-71-0 259.40 Introduces a chiral center; enhanced hydrogen-bonding potential via pyrrolidine N-H

Key Findings :

  • Cyclopropyl vs.
  • Heterocyclic Modifications : The pyrrolidine-containing analog () introduces additional hydrogen-bonding sites and chirality, which could enhance enantioselective interactions in drug-receptor binding .

Complex Structural Variations

Compound Name Structural Feature CAS Number Molecular Weight (g/mol) Key Properties
N¹-(6-Chloro-pyridin-3-ylmethyl)-N¹-cyclopropyl-ethane-1,2-diamine Pyridine ring replacing benzene 1353946-47-0 239.74 Aromatic N atom; altered π-π stacking and basicity
N¹-[(4-Chlorophenyl)(phenyl)methyl]-N²-(2-methylpropyl)ethane-1,2-diamine Diphenylmethyl group 23892-44-6 343.33 Increased hydrophobicity; potential for enhanced membrane permeability

Key Findings :

  • Pyridine vs. Benzene : The pyridine analog () introduces a basic nitrogen, altering solubility and metal-coordination capabilities.
  • Biphenyl Systems : The diphenylmethyl group () significantly increases molecular weight and lipophilicity, which may affect pharmacokinetics .

Biological Activity

N1-(4-Chloro-benzyl)-N1-cyclopropyl-ethane-1,2-diamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.

  • Molecular Formula : C12H17ClN2
  • Molecular Weight : 224.73 g/mol
  • Boiling Point : 312.5 ± 22.0 °C (predicted)
  • Density : 1.17 ± 0.1 g/cm³ (predicted)
  • pKa : 9.59 ± 0.10 (predicted) .

The biological activity of N1-(4-Chloro-benzyl)-N1-cyclopropyl-ethane-1,2-diamine is primarily attributed to its interaction with various molecular targets within biological systems. The presence of both chloro and cyclopropyl groups contributes to its unique reactivity and potential pharmacological effects.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can potentially bind to neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains .

Case Studies

  • Neuroleptic Activity :
    • In studies involving similar compounds, modifications like the introduction of benzyl groups have been shown to enhance neuroleptic activity significantly. For instance, compounds with structural similarities exhibited improved effects against apomorphine-induced stereotypy in rodent models .
  • Anticancer Properties :
    • Research indicates that related diamines can exhibit cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific activity of N1-(4-Chloro-benzyl)-N1-cyclopropyl-ethane-1,2-diamine in this context remains to be fully elucidated.
  • Pharmacological Screening :
    • Various studies have screened similar compounds for their ability to activate nucleotide exchange on RAS proteins, which are critical in cancer biology. Compounds that modulate this pathway show promise as therapeutic agents .

Comparative Analysis

Compound NameStructureBiological Activity
N1-(4-Chloro-benzyl)-N1-cyclopropyl-ethane-1,2-diamineStructurePotential neuroleptic and antimicrobial
N1-(4-Nitrophenyl)-N1-cyclopropyl-ethane-1,2-diamineLacks chloro groupDifferent reactivity; lower biological activity
N1-(4-Methyl-benzyl)-N1-cyclopropyl-ethane-1,2-diamineMethyl group instead of chloroEnhanced binding affinity in receptor studies

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